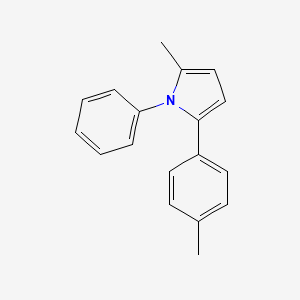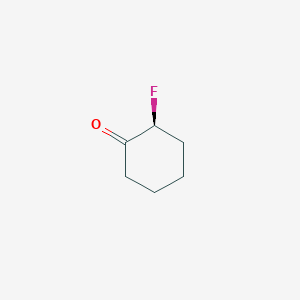![molecular formula C14H19ClN2O2 B1661575 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone CAS No. 92292-97-2](/img/structure/B1661575.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone
Vue d'ensemble
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.
Applications De Recherche Scientifique
Antimicrobial Activity
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone and its derivatives have been explored for their antimicrobial properties. Research has demonstrated that compounds synthesized using related structures show variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Structural and Optical Studies
Structural and optical characteristics of related compounds have been extensively studied. For instance, investigations into the crystal structure, including X-ray diffraction studies, have provided insights into the molecular arrangement and stability of these compounds (Karthik et al., 2021). These studies are crucial for understanding the potential applications of these compounds in various fields, including material science.
Electrooxidative Cyclization
The electrooxidative cyclization process involving similar compounds has been a subject of research. This process leads to the synthesis of novel oxazine derivatives, which could have implications in pharmaceuticals and organic chemistry (Okimoto, Ohashi, Yamamori, Nishikawa, Hoshi, & Yoshida, 2012).
Antiproliferative Activity
Research into compounds structurally related to (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone has included their evaluation for antiproliferative activity. Such studies contribute to the understanding of these compounds' potential in cancer therapy (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Green Synthesis Methods
Recent research has focused on developing greener and more sustainable methods for synthesizing these compounds. For example, a metal catalyst-free method for synthesizing related oxazine derivatives highlights the shift towards environmentally friendly chemical processes (Singh, Jayaprakash, Reddy, Nakhi, & Pal, 2015).
Drug-Receptor Interaction Studies
Studies have also been conducted on the interaction of structurally similar compounds with receptors, such as the CB1 cannabinoid receptor. Such research is vital for drug development and understanding the pharmacodynamics of these compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-yl(piperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-8-4-1-5-9-16)13-10-15-11-6-2-3-7-12(11)18-13/h2-3,6-7,13,15H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQWVCPONCDVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CNC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-5-[(4-iodophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661495.png)

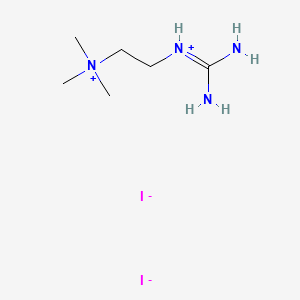

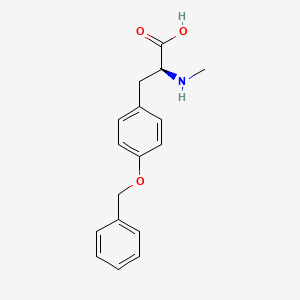

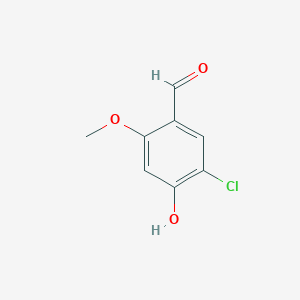
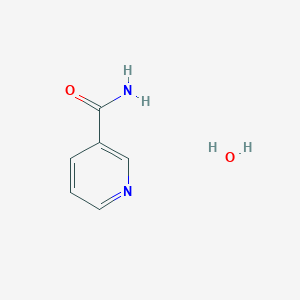
![1-[2-(1H-Indol-2-YL)phenyl]-3-(4-methylphenyl)urea](/img/structure/B1661509.png)
![2-Nitrobenzo[f]quinoline](/img/structure/B1661511.png)
